(1R,3R)-1-Amino-1-phenyl-3-pentanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1263078-11-0 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,3R)-1-amino-1-phenylpentan-3-ol |
InChI |
InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3/t10-,11-/m1/s1 |
InChI Key |
DNGRLALONHXQSX-GHMZBOCLSA-N |
Isomeric SMILES |
CC[C@H](C[C@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CCC(CC(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
The Indispensable Nature of Stereochemistry in Modern Organic Synthesis
Stereochemistry, the study of the spatial arrangement of atoms within molecules, is a cornerstone of modern organic synthesis. nih.govpearson.com The three-dimensional structure of a molecule can profoundly influence its physical, chemical, and biological properties. nih.gov In the realm of pharmaceuticals, for instance, the different spatial arrangements of a chiral molecule, known as enantiomers, can lead to vastly different physiological effects. One enantiomer of a drug may be therapeutically active, while the other may be inactive or even toxic. The tragic case of thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects, serves as a stark reminder of the critical importance of stereochemical control. nih.gov
This necessity for stereochemical precision has driven the development of stereoselective reactions, which are designed to produce a specific stereoisomer of a product with high selectivity. nih.gov Chemists employ various strategies to achieve this control, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. pearson.com The ability to selectively synthesize one stereoisomer over another is not just a matter of academic curiosity; it is a fundamental requirement for the creation of safe and effective drugs, as well as for the development of new materials with specific properties. pearson.com The pursuit of stereoselectivity continues to be a major driving force in chemical research, pushing the boundaries of what is possible in molecular design and synthesis. nih.gov
Chiral Amino Alcohols: Versatile Building Blocks in Synthesis
Chiral amino alcohols are a privileged class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to a chiral scaffold. This unique combination of functional groups makes them exceptionally versatile building blocks in asymmetric synthesis. They are integral components in a vast array of biologically active natural products and synthetic pharmaceuticals.
The utility of chiral amino alcohols stems from several key features:
Chiral Ligands: They are frequently used to prepare chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Chiral Auxiliaries: Chiral amino alcohols can be temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recycled.
Organocatalysts: In recent years, chiral amino alcohols and their derivatives have been employed as metal-free organocatalysts for a variety of asymmetric transformations.
Synthons for Complex Molecules: The amino and hydroxyl groups can be selectively modified or incorporated into larger molecules, making them valuable starting materials for the synthesis of complex targets such as alkaloids, amino sugars, and enzyme inhibitors.
The synthesis of chiral amino alcohols themselves is an active area of research, with methods including the reduction of α-amino acids, the ring-opening of epoxides, and the asymmetric amination of ketones. The development of efficient and stereoselective methods to access these valuable compounds is crucial for advancing the field of organic synthesis.
1r,3r 1 Amino 1 Phenyl 3 Pentanol: a Potential Contributor to Stereoselective Research
Strategies for Stereoselective Construction of Amino Alcohol Scaffolds
The creation of specific stereoisomers of amino alcohols necessitates precise control over the formation of new stereogenic centers. diva-portal.org This can be achieved through various strategies, including using chiral catalysts, enzymes, or auxiliaries to direct the stereochemical outcome of a reaction. diva-portal.org
Enantioselective Reduction Approaches
A prominent method for synthesizing chiral alcohols is the enantioselective reduction of prochiral ketones. wikipedia.org This approach involves the conversion of a ketone into a non-racemic alcohol, a transformation of significant value in the synthesis of stereodefined pharmaceutical intermediates. wikipedia.orgnih.gov
Reduction of Prochiral Ketones Using Chiral Catalysts
The asymmetric reduction of prochiral ketones can be effectively achieved using chiral catalysts, which guide the reducing agent to a specific face of the ketone. nih.gov Oxazaborolidines, for example, are widely used catalysts for the borane (B79455) reduction of simple ketones. wikipedia.org Transition metal catalysts, often paired with chiral ligands, are also employed with reductants like hydrogen gas or isopropanol. wikipedia.org
Recent studies have highlighted the efficacy of novel spiroborate esters derived from nonracemic 1,2-aminoalcohols as catalysts for the asymmetric borane reduction of various prochiral ketones. nih.gov These catalysts have demonstrated high enantioselectivity, producing optically active alcohols in excellent yields with up to 99% enantiomeric excess (ee). nih.gov For instance, the reduction of acetophenone (B1666503) using a specific spiroborate catalyst yielded (R)-1-phenylethanol with 99% ee. nih.gov
Another significant advancement involves the use of chiral Ru amino amide complexes in the asymmetric transfer hydrogenation of ketones like acetophenone. researchgate.net Density Functional Theory (DFT) studies have shown that the high enantioselectivity in these reactions can be attributed to a stabilizing CH–π interaction between the phenyl group of the ketone and an aromatic substituent on the catalyst. researchgate.net
Table 1: Enantioselective Reduction of Prochiral Ketones with Chiral Catalysts
| Ketone Substrate | Chiral Catalyst System | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone | Spiroborate ester/BH₃-DMS | (R)-1-phenylethanol | 99% | nih.gov |
Enzymatic Reduction Methodologies for Stereocontrol
Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative for the synthesis of chiral amino alcohols. nih.govnih.gov Enzymes such as oxidoreductases (e.g., dehydrogenases) can catalyze the reduction of ketones with exceptional stereocontrol. nih.gov
A dual-enzyme cascade system has been developed for the synthesis of bichiral amino alcohols from diketones. nih.gov This system utilizes an (R)-selective meso-diaminopyrimidate dehydrogenase for reductive amination of a ketone to a chiral amine, and a glucose dehydrogenase for the reductive hydroxylation of another ketone to a chiral alcohol. nih.gov This one-pot process demonstrates excellent stereoselectivity, achieving a diastereomeric ratio of ≥ 98:2 for the synthesis of high-value bichiral amino alcohols. nih.gov
Furthermore, various microorganisms and plant cells have been screened for their ability to stereoselectively reduce prochiral ketones. nih.gov For example, Rhodotorula glutinis has shown remarkable results in the reduction of various ketones, producing chiral alcohols with high conversion rates and optical purity. nih.gov In the reduction of 3-chloropropiophenone, R. glutinis produced (S)-(−)-3-chloro-1-phenylpropanol, a precursor for (S)-fluoxetine, with 70% yield and 93% ee. nih.gov
Imine reductases (IREDs) represent another class of enzymes crucial for the stereoselective synthesis of amines through the reduction of imines. nih.gov The field has seen rapid development, with engineered enzymes showing high stereoselectivity in the reduction of cyclic imines, achieving up to 97% ee for the (S)-product. nih.gov
Table 2: Enzymatic Reduction for Stereocontrol
| Substrate | Enzyme/Biocatalyst | Product | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Diketone | Dual-enzyme cascade (PvDAPDH & BmGDH) | Bichiral amino alcohol | - | dr ≥ 98:2 | nih.gov |
| 3-Chloropropiophenone | Rhodotorula glutinis | (S)-(−)-3-chloro-1-phenylpropanol | 70% | 93% ee | nih.gov |
Metal Hydride Reductions in Asymmetric Synthesis
Chirally modified metal hydride reagents are widely used for the asymmetric reduction of ketones. wikipedia.orgresearchgate.net Lithium aluminum hydride (LAH) and sodium borohydride, when modified with chiral ligands, can achieve high levels of enantioselectivity. wikipedia.org
For instance, LAH modified with chiral amino alcohols has been shown to reduce prochiral ketones to optically active secondary alcohols. researchgate.net A chiral hydride reagent prepared from (S)-2-(anilinomethyl)pyrrolidine and LAH reduced acetophenone to (S)-1-phenylethanol in 92% optical yield. researchgate.net Similarly, chiral auxiliaries derived from amino acids can be used to modify borohydrides for enantioselective reductions. rsc.org The use of α,α-diphenyl β-amino alcohols as chiral auxiliaries in borane reductions has led to very high enantioselectivities (around 90% ee) for various ketones. rsc.org
The reduction of N-tert-butanesulfinyl ketimine esters with L-Selectride provides a general and practical method for preparing both enantiomers of aryl or aliphatic α-amino acids in high yields and with high diastereoselectivity. nih.gov
Table 3: Asymmetric Metal Hydride Reductions
| Ketone/Imine Substrate | Chiral Hydride Reagent | Product | Optical/Enantiomeric Purity | Reference |
|---|---|---|---|---|
| Acetophenone | LAH/(S)-2-(anilinomethyl)pyrrolidine | (S)-1-phenylethanol | 92% optical yield | researchgate.net |
| Various ketones | Borane/(2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Chiral alcohols | ca. 90% ee | rsc.org |
Asymmetric Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds in an asymmetric fashion is a cornerstone of stereoselective synthesis. Grignard reactions, when conducted under stereocontrolling conditions, are a powerful tool for this purpose.
Stereospecific Grignard Reactions
The addition of Grignard reagents to aldehydes or ketones is a fundamental method for creating new carbon-carbon bonds and, in the context of amino alcohol synthesis, for introducing the final portion of the carbon skeleton. nih.gov A one-pot methodology has been developed for the synthesis of enantiopure anti-β-amino alcohols starting from α-(N,N-dibenzylamino)benzyl esters. acs.org This process involves the reduction of the ester to an aldehyde with DIBAL-H at low temperature, followed by the in-situ addition of a Grignard reagent. acs.orgnih.gov This method yields anti-β-amino alcohols with good yields (60–95%) and excellent diastereoselectivity (de > 95%). acs.orgnih.gov
For example, the synthesis of spisulosine (B1684007) and sphinganine (B43673) was achieved in two steps from the appropriate N,N-dibenzyl-l-aminobenzyl ester in 42% and 45% yield, respectively, demonstrating the utility of this approach. nih.gov The reaction conditions, including the choice of solvent and the amount of DIBAL-H, have been optimized to maximize yield and stereoselectivity. acs.org
Table 4: Stereospecific Grignard Reactions for anti-β-Amino Alcohol Synthesis
| Starting Material | Grignard Reagent | Product | Yield | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|---|
| α-(N,N-dibenzylamino)benzyl ester | Various R-MgBr | anti-β-amino alcohol | 60–95% | >95% | acs.orgnih.gov |
| N,N-dibenzyl-l-aminobenzyl ester | Appropriate Grignard | Spisulosine | 42% | - | nih.gov |
Chelation-Controlled Additions to Amino Aldehydes
The stereoselective synthesis of 1,3-amino alcohols can be effectively achieved through the nucleophilic addition to α-amino aldehydes. The stereochemical outcome of these reactions is heavily influenced by the choice of protecting group on the nitrogen atom and the metal cation of the nucleophile. By selecting conditions that favor a rigid, cyclic transition state through chelation, one can direct the approach of the nucleophile to produce the desired diastereomer with high selectivity. bham.ac.uklibretexts.org
In this model, a Lewis acidic metal cation coordinates to both the carbonyl oxygen and the nitrogen atom of the protecting group on the α-amino aldehyde. This chelation locks the conformation of the substrate, and the nucleophile preferentially attacks from the less sterically hindered face. libretexts.org Protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used. When combined with organometallic reagents containing metals capable of chelation such as magnesium, zinc, titanium, or manganese, these systems can afford high levels of diastereoselectivity. libretexts.orgresearchgate.net For instance, additions of alkyl cuprates and organomanganese reagents to Boc- and Cbz-protected α-amino aldehydes have been shown to yield the chelation-controlled adducts as the major products, often with diastereoselectivities exceeding 90%. researchgate.net This approach avoids racemization, a common side reaction under other conditions, preserving the enantiopurity of the starting material. researchgate.net
The effectiveness of chelation control is dependent on several factors, including the nature of the protecting group and the Lewis acid used. libretexts.org Sterically demanding silyl (B83357) protecting groups, for example, typically disfavor chelation and lead to products predicted by the non-chelation Felkin-Ahn model. nih.govnih.gov Conversely, protecting groups with suitable donor atoms, like ethers, promote the formation of the chelate, reversing the diastereoselectivity. bham.ac.uklibretexts.org The choice of a strong chelating Lewis acid, such as TiCl₄ or SnCl₄, can enforce the chelation pathway even with less coordinating protecting groups. libretexts.org
Table 1: Diastereoselectivity in Chelation-Controlled Additions to α-Alkoxy Aldehydes This table illustrates the effect of the Lewis acid on diastereoselectivity, demonstrating the principle of chelation control.
| Entry | Lewis Acid | Solvent | Ratio (Chelate : Non-Chelate) | Reference |
|---|---|---|---|---|
| 1 | TiCl₄ | CH₂Cl₂ | 96 : 4 | libretexts.org |
| 2 | MgBr₂ | CH₂Cl₂ | 95 : 5 | libretexts.org |
| 3 | SnCl₄ | CH₂Cl₂ | 94 : 6 | libretexts.org |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | 12 : 88 | libretexts.org |
Chiral Auxiliary-Mediated Synthesis
A powerful strategy in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach temporarily incorporates a chiral molecule into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
Utilization of Phenylglycinol-Derived Systems
(R)-Phenylglycinol is a versatile chiral auxiliary that can be used to synthesize specific stereoisomers of amino alcohols. One established method involves the reaction of (R)-phenylglycinol with a β-keto ester to form a chiral imine or, upon further reaction, a 1,3-oxazolidine. rsc.org The steric hindrance provided by the phenyl and hydroxymethyl groups of the auxiliary directs the nucleophilic addition to one face of the molecule. For example, the reaction of a chiral 1,3-oxazolidine derived from (R)-phenylglycinol with an organometallic reagent proceeds with excellent diastereoselectivity to create a new stereocenter. rsc.org This strategy allows for the synthesis of either enantiomer of the target product from a single chiral source by simply altering the reaction pathway between an imine or an oxazolidine (B1195125) intermediate. rsc.org
Diastereoselective Metal-Catalyzed Reductions with Chiral Auxiliaries
Chiral auxiliaries can also control the stereochemical outcome of reduction reactions. In the context of 1,3-amino alcohol synthesis, a precursor molecule containing a ketone or imine functional group and a chiral auxiliary can be reduced with high diastereoselectivity. acs.orgnih.gov For instance, the reduction of β-hydroxy N-sulfinyl imines, where the N-sulfinyl group acts as the chiral auxiliary, can provide either syn- or anti-1,3-amino alcohols depending on the reducing agent. acs.orgnih.gov The reduction with catecholborane typically yields the syn-diastereomer, while reagents like lithium triethylborohydride (LiBHEt₃) give the anti-product with very high diastereomeric ratios. acs.orgnih.gov This dual control is a significant advantage of the methodology. Similarly, oxazaborolidine catalysts, which can be generated in situ from chiral amino alcohols, are highly effective for the enantioselective reduction of ketones, demonstrating the power of metal-catalyzed reductions guided by chiral information. acs.orgnih.gov
Reductive Cleavage of Chiral Auxiliaries
The final step in a chiral auxiliary-based synthesis is the removal of the auxiliary. For phenylglycinol-derived auxiliaries, where the nitrogen atom is part of the newly formed amino alcohol, the C-N bonds to the chiral fragment must be cleaved. Reductive cleavage is a common method for this transformation. Hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, is effective for cleaving the N-benzyl bond inherent in the phenylglycinol structure. This process regenerates the free amine on the product and releases the auxiliary, which can often be recovered and reused. While effective, care must be taken if other functional groups in the molecule are sensitive to reductive conditions. researchgate.net
Catalytic Asymmetric Reactions
Catalytic asymmetric reactions represent a highly efficient and atom-economical approach to chiral molecules. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Copper-Catalyzed Enantioselective Borylation and Protoboration of Allylamines
A modern and versatile method for preparing chiral 1,3-amino alcohols involves the copper-catalyzed functionalization of allylamines. acs.org Specifically, the copper-catalyzed hydroboration of an N,N-protected allylamine (B125299) with a boron reagent like pinacolborane, followed by an oxidation step (e.g., with sodium perborate), can yield the desired 1,3-amino alcohol with high regio- and enantioselectivity. acs.orgresearchgate.net The key to the enantioselectivity is the use of a chiral ligand, such as DTBM-Segphos, in conjunction with the copper catalyst. acs.org This hydroboration/oxidation sequence complements other copper-catalyzed processes, such as protoboration, which can lead to 1,2-amino alcohols from the same starting materials, highlighting the versatility of the allylamine platform. acs.orgbohrium.com The reaction is sensitive to the ligand and substrate structure, but optimized conditions provide excellent control over the stereochemical outcome. acs.org
Table 2: Copper-Catalyzed Enantioselective Hydroboration/Oxidation of an Allylamine This table shows results for the synthesis of a dibenzylated 1,3-amino alcohol, demonstrating the effectiveness of different chiral ligands.
| Entry | Ligand | Conversion (%) | Regioisomeric Ratio | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| 1 | (R)-Binap (L1) | <5 | - | - | acs.org |
| 2 | (S,S)-Norphos (L6) | <5 | - | - | acs.org |
| 3 | (R)-DTBM-Segphos (L7) | >95 | >98:2 | 96 | acs.org |
Asymmetric Transfer Hydrogenation of Nitroolefins
Asymmetric transfer hydrogenation of nitroolefins represents a potent method for the synthesis of chiral nitroalkanes, which can be subsequently reduced to form chiral amines. This transformation is a key step in the synthesis of enantiomerically enriched amino alcohols. The process typically involves a chiral catalyst that transfers hydrogen from a simple hydrogen donor, such as formic acid or isopropanol, to the nitroolefin.
The utility of this method lies in its ability to establish a stereocenter adjacent to the nitrogen atom with high enantioselectivity. For the synthesis of a 1,3-amino alcohol like this compound, a suitable nitroolefin precursor would be (E)-1-nitro-1-phenyl-3-pentene. Asymmetric transfer hydrogenation of this substrate would yield a chiral nitroalkane, which upon reduction of the nitro group, would lead to the desired amino alcohol. Organocatalysts have been shown to be effective for the asymmetric transfer hydrogenation of nitroolefins mdpi.com. The success of this approach hinges on the selection of an appropriate chiral catalyst and the optimization of reaction conditions to maximize both conversion and enantioselectivity. Mechanochemical methods using a palladium on carbon catalyst with ammonium (B1175870) formate (B1220265) have also been explored for the transfer hydrogenation of nitro derivatives, offering a greener alternative to traditional methods mdpi.com.
Palladium-Catalyzed Diastereoselective C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This strategy can be applied to the synthesis of 1,3-amino alcohols with high levels of diastereoselectivity. The mechanism often involves a directing group that positions the palladium catalyst in proximity to the targeted C-H bond, facilitating its activation.
For the synthesis of 1,3-amino alcohols, this methodology can be employed to introduce functionality at the C3 position of a precursor molecule. The stereochemical outcome of the reaction is controlled by the chiral ligand attached to the palladium catalyst and the geometry of the transition state. The catalytic cycle typically involves ligand-directed C-H activation to form a palladacycle, followed by oxidation of the palladium center and subsequent reductive elimination to form the desired product nih.gov. Both sp2 and sp3 C-H bonds can be targeted, offering a versatile approach to a wide range of amino alcohol derivatives.
Ring-Opening Strategies for Amino Alcohol Synthesis
Reductive Opening of Chiral Lactams and Heterocyclic Systems
The reductive opening of chiral lactams and other heterocyclic systems provides a reliable entry to acyclic amino alcohols with well-defined stereochemistry. In this approach, a cyclic precursor containing the necessary carbon framework and stereocenters is synthesized and then cleaved to reveal the desired linear amino alcohol. Chiral lactams, for instance, can be prepared from amino acids or through asymmetric catalysis.
The synthesis of this compound could be envisaged from a chiral piperidinone (a cyclic lactam) precursor. A patent describes a method for preparing (1R,3S)-3-amino-1-cyclopentanol that involves the hydrogenation of an intermediate to yield a second intermediate, followed by the breaking of an amide bond to produce a third intermediate, which is then hydrogenated to the final product google.com. A similar strategy could be adapted for the synthesis of the target 1,3-amino alcohol. The choice of reducing agent is critical for achieving high yields and preventing over-reduction or side reactions.
Cleavage of Oxazolidine Rings
Chiral oxazolidines, often derived from the condensation of amino alcohols with aldehydes or ketones, serve as valuable intermediates in the synthesis of more complex amino alcohols. The oxazolidine ring acts as a protective group and a stereochemical control element. Subsequent cleavage of the ring unmasks the amino and hydroxyl functionalities.
The synthesis of this compound via this route would involve the formation of a chiral oxazolidine with the desired stereochemistry at the positions corresponding to C1 and C3 of the final product. The oxazolidine ring can then be cleaved under reductive or hydrolytic conditions to afford the target 1,3-amino alcohol. This strategy allows for the stepwise construction of the chiral centers and can be highly effective in achieving the desired stereoisomer.
Multi-Step Synthetic Route Design and Optimization
Precise Control of Reaction Conditions for Stereochemical Purity
The synthesis of a specific stereoisomer of a molecule with multiple chiral centers, such as this compound, demands meticulous control over reaction conditions at every step. The choice of catalyst, solvent, temperature, and stoichiometry can have a profound impact on the diastereomeric and enantiomeric purity of the product.
For instance, in the asymmetric synthesis of 3-amino-1-phenylbutane, a close analog of the target molecule, reaction conditions were optimized to maximize yield and stereoselectivity. It was found that a temperature of 30 °C and a 20-fold excess of the amine donor were optimal, leading to yields greater than 60% and an enantiomeric excess of around 90% mdpi.com. Similarly, the hydrogenation of phenyl-dihydropyran to 3-methyl-5-phenyl-pentanol was carried out at a specific temperature and pressure to achieve high purity and yield chemicalbook.com.
A particularly illustrative example of the importance of reaction conditions is the diastereoselective reduction of β-amino ketones. The use of different reducing agents can lead to the selective formation of either the syn or anti 1,3-amino alcohol. The data in the table below, derived from studies on related systems, demonstrates this principle.
| Entry | β-Amino Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (syn:anti) |
| 1 | N-protected 1-phenyl-3-aminobutanone | NaBH₄, TiCl₄ | THF | -78 | syn-amino alcohol | >95:5 |
| 2 | N-protected 1-phenyl-3-aminobutanone | Me₄NBH(OAc)₃ | MeCN/AcOH | -40 to 0 | anti-amino alcohol | 1: >99 |
This level of control is paramount in multi-step syntheses to ensure that the desired stereochemistry is maintained throughout the reaction sequence, ultimately leading to the target molecule with high stereochemical purity.
Role in Asymmetric Catalysis
The utility of chiral amino alcohols frequently extends to their use as precursors for chiral ligands in metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a catalytic transformation, leading to the preferential formation of one enantiomer of the product. mdpi.com
Design and Synthesis of Chiral Ligands Derived from Amino Alcohols
Chiral 1,3-amino alcohols can be readily converted into a variety of ligand classes, such as phosphine-amino alcohol ligands or bidentate oxazoline-based ligands. The synthesis often involves straightforward chemical modifications of the amino and hydroxyl groups to introduce coordinating moieties like phosphines or to construct heterocyclic systems capable of chelating to a metal. While the general principle is well-established for chiral amino alcohols, specific examples of ligands derived directly from this compound are not prominently detailed in readily accessible scientific literature.
Application in Enantioselective Organic Transformations
Ligands derived from chiral 1,3-amino alcohols are employed in a wide array of enantioselective transformations. These include asymmetric hydrogenations, carbon-carbon bond-forming reactions, and allylic alkylations. The success of these reactions hinges on the ability of the chiral ligand to effectively control the spatial arrangement of reactants around the catalytic metal center. For instance, chiral amines are known to be useful as ligands in various asymmetric transformations and as chiral auxiliaries. mdpi.com However, specific applications detailing the performance of ligands from this compound in particular enantioselective processes are not specifically documented in the surveyed literature.
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Beyond catalysis, this compound serves as a chiral building block, where its stereocenters are incorporated directly into the carbon skeleton of a larger, more complex molecule. This strategy is fundamental in the total synthesis of natural products and pharmaceutical agents.
Construction of Biologically Relevant Molecular Architectures
Precursors for Enzyme Inhibitors and Receptor Agonists
Many enzyme inhibitors and receptor agonists feature amino alcohol pharmacophores. The precise spatial orientation of the amino and hydroxyl groups is often critical for effective binding to the biological target. Chiral synthons are therefore indispensable for creating stereochemically pure drug candidates. While phenyl-substituted amino alcohols are components of various therapeutic agents, including antidepressants and antivirals, specific examples of enzyme inhibitors or receptor agonists synthesized directly from this compound are not explicitly described in the available research. acs.org
Contributions to Molecular Scaffold Design in Chemical Biology and Drug Discovery
Stereochemical Influence on Molecular Recognition in Scaffold Design:While the concept of molecular scaffolds and stereochemistry in drug discovery is well-established, no specific studies or research findings concerning the stereochemical influence of scaffolds derived directly from this compound on molecular recognition were found in the search results.
Mechanistic Investigations and Computational Analysis of 1r,3r 1 Amino 1 Phenyl 3 Pentanol Reactions
Elucidation of Reaction Mechanisms in Stereoselective Transformations
The understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new, more efficient stereoselective transformations. For chiral amino alcohols, this involves a detailed examination of how their stereochemistry influences the reaction pathway.
Understanding Stereochemical Control in Catalytic Cycles
Chiral amino alcohols are frequently employed as ligands in metal-catalyzed reactions or as organocatalysts themselves. The stereochemical control they exert is a direct consequence of the three-dimensional arrangement of their functional groups, which creates a chiral environment around the catalytic center.
In a typical catalytic cycle involving a chiral amino alcohol ligand, the substrate coordinates to the metal center, which is already complexed with the chiral ligand. This coordination forces the substrate into a specific orientation to minimize steric hindrance and maximize favorable electronic interactions. This preferred orientation dictates the stereochemical outcome of the reaction. For instance, in the asymmetric reduction of a ketone, the chiral ligand can block one face of the carbonyl group, leading to the preferential addition of a hydride from the less hindered face, resulting in a specific enantiomer of the alcohol product.
A generalized catalytic cycle for a metal-catalyzed asymmetric reaction using a chiral amino alcohol ligand would involve the following key steps:
Catalyst Activation: The precatalyst reacts with the chiral amino alcohol ligand to form the active catalyst.
Substrate Coordination: The substrate binds to the chiral catalyst complex.
Stereoselective Transformation: The coordinated substrate undergoes the desired chemical transformation (e.g., hydrogenation, oxidation, C-C bond formation). The stereochemistry is controlled by the chiral environment of the catalyst.
Product Release: The product dissociates from the catalyst.
Catalyst Regeneration: The catalyst is regenerated and can enter a new cycle.
Analysis of Intermediates and Transition States in Asymmetric Induction
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. To understand asymmetric induction, it is crucial to identify and characterize the key intermediates and transition states along the reaction coordinate.
Experimental techniques such as in-situ spectroscopy (NMR, IR) can sometimes be used to detect and characterize stable intermediates. However, transition states are, by their nature, transient and cannot be directly observed. Their structures and energies are typically inferred from kinetic studies and, more powerfully, from computational modeling.
For a reaction involving a chiral amino alcohol, there will be at least two competing reaction pathways leading to the different stereoisomers of the product. The pathway with the lower activation energy, corresponding to the more stable transition state, will be the dominant one. The difference in the free energies of these diastereomeric transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.
Illustrative Data for a Generic Chiral Amino Alcohol Catalyzed Reaction:
| Parameter | Value | Description |
| ΔG‡ (R-product) | 20 kcal/mol | Activation energy for the formation of the R-product. |
| ΔG‡ (S-product) | 22 kcal/mol | Activation energy for the formation of the S-product. |
| ΔΔG‡ | 2 kcal/mol | Difference in activation energies, favoring the R-product. |
| Predicted ee | >90% | Predicted enantiomeric excess based on the ΔΔG‡. |
This table is for illustrative purposes only and represents the type of data generated in such studies.
Computational Chemistry for Mechanistic Insights
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, especially for complex stereoselective reactions where experimental characterization of transient species is challenging.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis, DFT calculations can be used to map out the entire reaction pathway, locating the structures and energies of reactants, intermediates, transition states, and products.
For a reaction catalyzed by a chiral amino alcohol like (1R,3R)-1-Amino-1-phenyl-3-pentanol, DFT studies would typically involve:
Model System: A simplified model of the reaction is often used to reduce computational cost, while still capturing the essential electronic and steric features.
Conformational Search: Identifying the lowest energy conformations of the catalyst-substrate complex and key intermediates.
Transition State Searching: Locating the transition state structures connecting the reactants and products. This is often the most challenging part of the calculation.
Frequency Calculations: To confirm that the located structures are indeed minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.
Potential Energy Surface Calculations for Selectivity Origin
The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or system of molecules as a function of its geometry. By calculating the PES for a reaction, chemists can visualize the energy landscape and identify the lowest energy pathways.
For a stereoselective reaction, the PES will have multiple pathways corresponding to the formation of different stereoisomers. The origin of selectivity can be understood by analyzing the relative heights of the energy barriers (transition states) along these competing pathways. The path of least resistance on the PES will be the favored reaction channel. These calculations can reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-stacking) within the transition state that are responsible for the observed stereoselectivity.
Molecular Dynamics (MD) Simulations in Biomolecular Systems
While DFT is excellent for studying the details of a chemical reaction at the quantum level, it is computationally expensive and generally limited to relatively small systems and short timescales. Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules, can be used to study larger systems, such as an enzyme or a catalyst in a solvent box, over longer timescales (nanoseconds to microseconds).
In the context of a chiral amino alcohol, MD simulations could be used to:
Study the conformational flexibility of the catalyst-substrate complex in solution.
Investigate the role of the solvent in the catalytic process.
Simulate the binding of a chiral molecule to a biological target, such as a receptor or enzyme, to understand the structural basis of its activity.
Illustrative Findings from a Hypothetical MD Simulation of a Chiral Amino Alcohol in a Biomolecular System:
| Observation | Implication |
| Stable hydrogen bond formation between the amino alcohol's hydroxyl group and an active site residue. | This interaction is crucial for the specific binding and orientation of the molecule. |
| The phenyl group of the amino alcohol engages in a π-π stacking interaction with an aromatic residue in the binding pocket. | This contributes to the overall binding affinity and specificity. |
| Water molecules are observed to mediate interactions between the ligand and the protein. | The solvent plays an active role in the binding process. |
This table is for illustrative purposes only and represents the type of data generated in such studies.
Force Analysis and Bond Order Analysis in Reaction Energetics
Computational chemistry provides powerful tools for dissecting reaction mechanisms, with force and bond order analyses offering deep insights into the energetics of chemical transformations. While specific studies applying these methods to this compound are not available, the general principles are well-established in the study of asymmetric catalysis.
Force analysis, often conducted within the framework of Density Functional Theory (DFT), examines the forces acting on atoms along a reaction coordinate. This can reveal crucial details about the stability of transition states and intermediates. For a reaction involving a chiral amino alcohol catalyst, this analysis would help in understanding the subtle non-covalent interactions that govern stereoselectivity.
Bond order analysis complements this by quantifying the strength and nature of chemical bonds as they form and break during a reaction. For instance, in a catalyzed reaction, one could analyze the bond order of the coordinating bonds between a metal center, the chiral ligand—such as a derivative of this compound—and the substrates. This information is critical for explaining how the catalyst lowers the activation energy and directs the stereochemical outcome. DFT calculations are frequently used to probe reaction mechanisms, such as aminolysis, and to assess the energetics of different reaction pathways (concerted vs. stepwise). researchgate.net
Table 1: Illustrative Bond Order Analysis for a Catalyzed Aldol (B89426) Reaction
This illustrative table shows hypothetical bond order changes during a key step of a reaction catalyzed by a generic amino alcohol.
| Reaction Coordinate | C-C (forming) Bond Order | O-H (breaking) Bond Order | Metal-O (coordinating) Bond Order |
| Reactants | 0.05 | 0.95 | 0.85 |
| Transition State | 0.45 | 0.50 | 0.70 |
| Products | 0.98 | 0.02 | 0.88 |
Note: Data is illustrative and not specific to this compound.
Theoretical Approaches to Chiral Recognition and Enantioseparation
The ability of a chiral molecule to distinguish between the enantiomers of another is fundamental to enantioseparation. Computational methods are invaluable for modeling these recognition processes and predicting the efficiency of separation.
Computational prediction of enantioseparation often involves molecular docking and molecular dynamics (MD) simulations. acs.org These techniques can model the interaction between a chiral selector, which could be or could contain a moiety similar to this compound, and the two enantiomers of a chiral analyte. DFT calculations have been employed to support the development of chromatographic methods for the enantioseparation of racemic amino alcohols. tandfonline.com
The goal is to identify the differences in interaction energies and geometries that lead to separation. For example, in chiral chromatography, simulations can predict which enantiomer will have a stronger affinity for the chiral stationary phase, and thus a longer retention time. These predictions are based on the formation of transient diastereomeric complexes, stabilized by interactions like hydrogen bonds, π-π stacking, and steric repulsion. The stability of these complexes is a key factor in achieving effective chiral recognition. nih.gov
Binding energy analysis provides a quantitative measure of the stability of the diastereomeric complexes formed during chiral recognition. By calculating the binding energy for each enantiomer with the chiral selector, one can predict the enantioselectivity of a process. A larger difference in binding energy between the two diastereomeric complexes typically correlates with better separation.
These calculations are often performed using high-level quantum mechanical methods or through force-field based approaches in MD simulations. The analysis can be broken down into contributions from different types of interactions (e.g., electrostatic, van der Waals), offering a detailed picture of the sources of chiral discrimination. acs.org For chiral amino alcohols, the hydroxyl and amino groups are key sites for hydrogen bonding, which often plays a dominant role in the binding energy differences. nih.gov
Table 2: Hypothetical Binding Energy Contributions for Enantiomeric Recognition
This table illustrates how binding energy analysis might be presented for the interaction of a chiral selector with two enantiomers (R and S).
| Interaction Type | Binding Energy Contribution (kcal/mol) with R-enantiomer | Binding Energy Contribution (kcal/mol) with S-enantiomer |
| Hydrogen Bonding | -5.2 | -3.8 |
| Van der Waals | -4.1 | -4.0 |
| Electrostatic | -2.5 | -2.3 |
| Total Binding Energy | -11.8 | -10.1 |
| ΔΔG (Binding Energy Difference) | \multicolumn{2}{c | }{1.7 } |
Note: Data is illustrative and not specific to this compound.
Advanced Analytical Methodologies for Stereochemical Characterization of 1r,3r 1 Amino 1 Phenyl 3 Pentanol
Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the stereochemical analysis of chiral compounds like (1R,3R)-1-Amino-1-phenyl-3-pentanol. It allows for the physical separation of stereoisomers, enabling their accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Direct chiral HPLC is a powerful method for resolving enantiomers and diastereomers without the need for derivatization. This technique relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the transient diastereomeric complexes formed with the individual stereoisomers of the analyte have different energies, leading to different retention times.
For amino alcohols such as this compound, several types of CSPs have proven effective. nih.govsigmaaldrich.com These include:
Pirkle-type CSPs: These phases, often based on derivatized amino acids like N-(3,5-dinitrobenzoyl)phenylglycine, are known for their broad applicability. nih.gov The separation mechanism involves π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte enantiomers. acs.org
Macrocyclic Antibiotic CSPs: Chiral selectors like teicoplanin and vancomycin, covalently bonded to silica, offer excellent enantioselectivity for a wide range of molecules, including amino acids and amines. sigmaaldrich.comresearchgate.net Their complex three-dimensional structures provide multiple chiral recognition sites.
Cyclofructan-based CSPs: Derivatized cyclofructans, such as the LARIHC™ CF6-P phase, have shown pronounced enantioselectivity for primary amines and amino alcohols. sigmaaldrich.com
Cyclodextrin-based CSPs: Cyclodextrins can also be used as chiral selectors, either bonded to the stationary phase or as mobile phase additives, to resolve the enantiomers of various compounds. nih.gov
The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of all four stereoisomers of 1-Amino-1-phenyl-3-pentanol.
Table 1: Examples of HPLC Conditions for Chiral Separation of Related Amino Alcohols This table presents typical starting conditions for method development for this compound, based on successful separations of analogous compounds.
| Chiral Stationary Phase (CSP) | Analyte Class | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|---|
| CHIROBIOTIC T (Teicoplanin) | Phenylalanine Enantiomers | 20:80 Water:Acetonitrile | 1.0 | UV, 220 nm | sigmaaldrich.com |
| LARIHC CF6-P (Cyclofructan) | Phenylalanine Methyl Ester Enantiomers | 70:30:0.3:0.2 Methanol:Acetonitrile:Acetic Acid:Triethylamine | 1.0 | UV, 254 nm | sigmaaldrich.com |
| Cyclobond I (beta-Cyclodextrin) | 3-Phenyl-3-pyridylpropylamine Enantiomers | Not specified | Not specified | Not specified | nih.gov |
Pre-Column Chiral Derivatization Strategies for HPLC
An alternative to direct chiral HPLC is the pre-column derivatization of the analyte with a chiral derivatizing agent (CDA). This reaction converts the enantiomers of this compound into diastereomeric derivatives. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. nih.gov
The primary amino group of this compound is an ideal site for derivatization. The reaction with a single-enantiomer CDA results in a pair of diastereomers that can be resolved chromatographically. nih.govnih.gov Common reactions involve the formation of amides, ureas, or thioureas. For instance, reacting the amine with an enantiomerically pure isocyanate or acid chloride will yield stable diastereomeric derivatives suitable for HPLC analysis. nih.gov
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDNP-L-Ala-NH₂) is a well-established and highly effective CDA for the chiral resolution of amino acids and primary amines. nih.govnih.gov The nucleophilic substitution reaction between the amino group of the analyte and Marfey's reagent is rapid and quantitative under mild conditions. The resulting L-amino acid-D-amine and L-amino acid-L-amine diastereomers can be readily separated by reverse-phase HPLC. The large dinitrophenyl chromophore in the reagent ensures high UV absorbance, enhancing detection sensitivity.
Optimization of Chromatographic Parameters for Enhanced Resolution
Achieving optimal separation requires careful optimization of several chromatographic parameters. The goal is to maximize the resolution (R) between adjacent peaks while maintaining reasonable analysis time and peak shape. Key parameters to optimize include:
Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer, as well as the pH and concentration of any additives (e.g., triethylamine, acetic acid), significantly impacts retention and selectivity. researchgate.net
Temperature: Column temperature affects the kinetics of analyte-CSP interaction and mobile phase viscosity. Varying the temperature can improve resolution, although its effect can be complex. researchgate.net
Flow Rate: Adjusting the flow rate can influence efficiency and analysis time. Lower flow rates often lead to better resolution but longer run times. wikipedia.org
Statistical methods, such as Response Surface Methodology (RSM), can be employed to systematically optimize these parameters for the most effective separation of the stereoisomers of this compound. researchgate.net
Spectroscopic and Spectrometric Characterization of Stereoisomers
While chromatography separates stereoisomers, spectroscopy provides information about their absolute and relative configuration.
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com Since enantiomers produce mirror-image VCD spectra (bisignate signals), the experimentally measured spectrum can be compared to a spectrum predicted by ab initio quantum mechanical calculations (like Density Functional Theory, DFT) for a known configuration (e.g., the R,R configuration). nih.govacs.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry. This method is particularly valuable as it provides three-dimensional structural information. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the relative stereochemistry of the molecule. While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers are distinct. For this compound, NMR can be used to confirm the relative positions of the amino and hydroxyl groups. Furthermore, by using chiral shift reagents or chiral solvating agents, it is possible to differentiate enantiomers in an NMR experiment.
Mass Spectrometry (MS) , when coupled with a chromatographic separation technique (LC-MS), is used for the identification and quantification of the separated stereoisomers. While standard MS cannot differentiate between stereoisomers, it provides crucial molecular weight confirmation and structural information through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For the stereochemical assignment of this compound, both ¹H and ¹³C NMR are fundamental.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a specific diastereomer like this compound, the chemical shifts and coupling constants of the protons are unique to that particular stereoisomer. The spatial arrangement of the substituents influences the magnetic environment of each proton, leading to distinct spectral patterns. For instance, the coupling constants (J-values) between protons on adjacent carbon atoms can provide valuable information about their dihedral angles, which in turn helps to deduce the relative stereochemistry.
¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum provides a unique fingerprint for each stereoisomer. The chemical shift of each carbon atom is sensitive to its steric and electronic environment, which is dictated by the molecule's three-dimensional structure.
To definitively assign the absolute stereochemistry (R/S configuration) at each chiral center, advanced NMR techniques are often employed. These may include the use of chiral solvating agents or chiral derivatizing agents. For example, reacting the amino alcohol with a chiral acid can form diastereomeric esters. The resulting diastereomers will exhibit different NMR spectra, allowing for the determination of the enantiomeric excess and the assignment of the original alcohol's stereochemistry. nih.gov
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a related compound, 1-phenyl-1-pentanol, which provides a basis for understanding the types of signals expected for this compound. chemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Data for 1-phenyl-1-pentanol
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.20-7.32 | 125.7, 127.1, 128.3, 145.0 |
| CH-OH | 4.55 | 75.3 |
| CH₂ | 1.64-1.73 | 38.9 |
| CH₂ | 1.19-1.33 | 28.0 |
| CH₂ | 1.29 | 22.6 |
| CH₃ | 0.86 | 14.0 |
Note: The actual chemical shifts for this compound will vary due to the presence of the amino group and the specific stereochemistry.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). While standard MS techniques are generally not able to distinguish between stereoisomers, they are crucial for confirming the molecular formula and for identifying the fragmentation patterns that are characteristic of the compound's structure.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide evidence for the presence of the phenyl group, the amino group, and the pentanol (B124592) backbone. Common fragmentation pathways for similar compounds include the loss of water, the loss of an ethyl group, and cleavage adjacent to the phenyl or amino groups.
When coupled with a chiral separation technique, such as gas chromatography (GC) or liquid chromatography (LC) using a chiral stationary phase, mass spectrometry becomes a powerful tool for stereochemical analysis. This hyphenated technique, known as chiral GC-MS or chiral LC-MS, allows for the separation of the different stereoisomers before they enter the mass spectrometer, enabling the individual analysis of each one.
Table 2: Expected Mass Spectrometry Data for a Phenylpentanol Derivative
| Technique | Expected Information |
|---|---|
| Electron Ionization (EI) | Molecular ion peak and characteristic fragmentation pattern. |
| Electrospray Ionization (ESI) | Protonated molecule [M+H]⁺, useful for confirming molecular weight. |
For a related compound, 3-methyl-1-phenyl-3-pentanol, mass spectrometry provides a molecular ion peak at m/z 178.27.
Advanced Techniques for Chiral Discrimination
Beyond the foundational techniques of NMR and MS, more specialized methods are employed to specifically address the challenge of differentiating between stereoisomers.
Chiral Selective Recognition Methodologies
Chiral selective recognition involves the use of a chiral selector, which is a chiral molecule or system that interacts differently with the different enantiomers of a chiral compound. This differential interaction forms the basis for their separation and analysis.
One common approach is the use of chiral chromatography. In this technique, the stationary phase of the chromatography column is coated with a chiral selector. As the mixture of stereoisomers passes through the column, one enantiomer will interact more strongly with the chiral stationary phase and will therefore be retained longer, leading to its separation from the other enantiomer.
Another method involves the use of chiral host-guest chemistry. In this approach, a chiral host molecule, such as a cyclodextrin, can form inclusion complexes with the enantiomers of the guest molecule, in this case, this compound. The stability of these complexes will differ for each enantiomer, and this difference can be detected by various analytical techniques, including NMR and fluorescence spectroscopy. nih.gov
Determination of Diastereomeric Ratios
In the synthesis of a compound with multiple stereocenters, it is common to produce a mixture of diastereomers. The determination of the ratio of these diastereomers is crucial for assessing the stereoselectivity of the reaction.
NMR spectroscopy is a primary tool for determining diastereomeric ratios. Since diastereomers have different physical properties, their NMR spectra will also be different. nih.gov The signals for corresponding protons or carbons in each diastereomer will appear at slightly different chemical shifts. By integrating the areas of these distinct signals, the relative amounts of each diastereomer in the mixture can be accurately quantified. nih.gov
For example, if the ¹H NMR spectrum of a mixture of this compound and its (1S,3R) diastereomer shows two distinct signals for the proton on the carbon bearing the hydroxyl group, the ratio of the integrals of these two signals will directly correspond to the diastereomeric ratio of the mixture.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (1S,3R)-1-Amino-1-phenyl-3-pentanol |
| 1-phenyl-1-pentanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
